molecular formula C14H13F2NO2S B5276284 2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE

2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE

Cat. No.: B5276284
M. Wt: 297.32 g/mol
InChI Key: XESFNLRVVJVVJD-UHFFFAOYSA-N
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Description

2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a benzene ring substituted with fluorine atoms and a sulfonamide group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 4-methylbenzylamine.

    Reaction: The sulfonyl chloride reacts with the amine in the presence of a base such as triethylamine or pyridine to form the sulfonamide.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

    Safety Measures: Implementation of safety protocols to handle hazardous chemicals and by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in redox reactions, potentially altering the compound’s biological activity.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new sulfonamide derivatives.

    Oxidation: Oxidized forms of the sulfonamide.

    Reduction: Reduced forms of the sulfonamide or cleavage products.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study enzyme activity or protein interactions.

    Medicine: Potential use as an antimicrobial agent or enzyme inhibitor.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,5-DIFLUORO-N~1~-(4-METHYLBENZYL)-1-BENZENESULFONAMIDE would depend on its specific application:

    Molecular Targets: It may target enzymes or receptors in biological systems.

    Pathways Involved: The compound could interfere with metabolic pathways or signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzenesulfonamide: Lacks the 4-methylbenzyl group.

    N~1~-(4-Methylbenzyl)-1-benzenesulfonamide: Lacks the fluorine substitutions.

    Other Sulfonamides: Compounds like sulfanilamide or sulfamethoxazole.

Uniqueness

    Fluorine Substitution: The presence of fluorine atoms can significantly alter the compound’s reactivity and biological activity.

    Methylbenzyl Group: This group can influence the compound’s lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name

2,5-difluoro-N-[(4-methylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-8-12(15)6-7-13(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESFNLRVVJVVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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